![molecular formula C13H18O3 B2943755 Methyl 2-(4-tert-butoxyphenyl)acetate CAS No. 87100-56-9](/img/structure/B2943755.png)
Methyl 2-(4-tert-butoxyphenyl)acetate
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Overview
Description
Methyl 2-(4-tert-butoxyphenyl)acetate is a chemical compound with the formula C13H18O3 . It has a molecular weight of 222.28 . This compound is widely used in scientific research due to its intriguing properties.
Physical And Chemical Properties Analysis
Methyl 2-(4-tert-butoxyphenyl)acetate is a colorless or white to yellow powder or crystals or liquid . The compound should be stored in a refrigerator . More specific physical and chemical properties are not available from the search results.Scientific Research Applications
Green Chemistry and Catalysis
A study focused on the Friedel–Crafts acylation process, highlighting the development of a green chemistry approach using heterogeneous catalysts. This research is relevant for understanding the potential synthetic applications of similar compounds in pharmaceutical intermediates, such as the synthesis of Vioxx (Rofecoxib), emphasizing less polluting and more sustainable chemical processes (Yadav & Bhagat, 2005).
Ionic Liquids and CO2 Capture
Research on ionic liquids , specifically N-methyl-2-hydroxyethylammonium acetate, for high-pressure CO2 solubility offers insights into applications for carbon capture and environmental remediation. This highlights the importance of exploring functionalized acetates for environmental applications (Mattedi et al., 2011).
Organic Synthesis
The synthesis of 9‐Substituted‐1,8‐Dioxooctahydroxanthenes via iodine-catalyzed cyclization presents a methodological advancement in organic synthesis. This research could inform the synthesis strategies for compounds containing acetate groups, demonstrating the versatility of acetate in organic synthesis and the potential for creating complex molecular architectures (Luna et al., 2009).
Herbicides and Plant Growth Regulators
A study on ionic liquids containing the (2,4-dichlorophenoxy)acetate anion explores their use as herbicides and plant growth regulators. This research underscores the potential agricultural applications of acetate derivatives in developing more effective and possibly environmentally friendly herbicides (Pernak et al., 2013).
Advanced Materials and OLEDs
Research on organic light-emitting diodes (OLEDs) utilizing conjugated dendrons bearing twisted acenes indicates the role of acetate derivatives in the development of materials for electronic and photonic devices. This underscores the relevance of acetate derivatives in synthesizing materials with specific optical properties for advanced technological applications (Liu et al., 2013).
Safety and Hazards
The safety information for Methyl 2-(4-tert-butoxyphenyl)acetate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mechanism of Action
Target of Action
Methyl 2-(4-tert-butoxyphenyl)acetate is a chemical compound that primarily targets the Human Endogenous Metabolite . This means that it interacts with metabolites that are naturally produced within human cells.
Mode of Action
It may bind to or influence the activity of enzymes, receptors, or other proteins, thereby altering cellular function .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes and transporters present in the body .
Result of Action
As an endogenous metabolite, it could potentially influence a variety of cellular functions, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Methyl 2-(4-tert-butoxyphenyl)acetate can be influenced by various environmental factors. These could include the pH and temperature of the surrounding environment, the presence of other molecules or compounds, and the specific conditions within the cell .
properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVZZNOBKKECQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-tert-butoxyphenyl)acetate |
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